5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene
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Overview
Description
5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene is an organic compound characterized by the presence of difluoromethoxy and difluoro substituents on a nitrobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene typically involves multiple steps, including etherification, nitrification, and fluorination. One common method starts with the etherification of a suitable precursor, followed by nitrification to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purityThe use of advanced fluorination reagents and techniques is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The difluoromethoxy and difluoro groups can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles or electrophiles under appropriate conditions, often in the presence of a catalyst
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used
Scientific Research Applications
5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial applications .
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Another fluorinated compound with similar structural features.
Difluoromethoxylated Ketones: Compounds with difluoromethoxy groups used in various synthetic applications .
Uniqueness
5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene is unique due to the combination of difluoromethoxy and difluoro substituents on a nitrobenzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-(difluoromethoxy)-1,3-difluoro-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO3/c8-4-1-3(15-7(10)11)2-5(9)6(4)12(13)14/h1-2,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKKJJGVZSZDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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